molecular formula C13H20IN3O2 B13008764 tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B13008764
M. Wt: 377.22 g/mol
InChI Key: OFNQEAKRTWLPJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate (CAS: 1638764-24-5) is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with an iodine atom at position 3, a tert-butyl carbamate group at position 5, and two methyl groups at position 5. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural uniqueness lies in the 7,7-dimethyl groups, which introduce steric hindrance, and the 3-iodo substituent, which enables cross-coupling reactions for further derivatization .

Properties

Molecular Formula

C13H20IN3O2

Molecular Weight

377.22 g/mol

IUPAC Name

tert-butyl 3-iodo-7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H20IN3O2/c1-12(2,3)19-11(18)17-6-8-9(13(4,5)7-17)15-16-10(8)14/h6-7H2,1-5H3,(H,15,16)

InChI Key

OFNQEAKRTWLPJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC2=C1NN=C2I)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • The precursor tert-butyl 3-amino-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is commercially available and can be synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine carboxylates. This intermediate provides a platform for further functionalization at the 3-position.

Iodination at the 3-Position

  • The iodination is generally performed by electrophilic substitution using iodine sources such as iodine monochloride (ICl), N-iodosuccinimide (NIS), or iodine in the presence of oxidants. The reaction conditions are optimized to achieve selective mono-iodination at the 3-position without affecting other sensitive sites on the molecule.

  • A typical procedure involves dissolving the tert-butyl 3-amino or 3-unsubstituted pyrazolo[4,3-c]pyridine-5-carboxylate in an inert solvent such as dichloromethane or acetonitrile, followed by the slow addition of the iodinating agent at low temperature (0 °C to room temperature). The reaction is monitored by TLC or LC-MS until completion.

  • After iodination, the reaction mixture is quenched, and the product is purified by column chromatography or recrystallization to yield tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate with high purity (typically >95%).

Protection and Deprotection Steps

  • In some synthetic routes, protecting groups such as tetrahydropyranyl (THP) ethers are introduced on nitrogen atoms to prevent side reactions during iodination or subsequent transformations. For example, the 1H-pyrazolo nitrogen can be protected with THP under acidic catalysis, followed by iodination and later deprotection under mild acidic conditions.

Functional Group Transformations

  • The tert-butyl ester group is stable under iodination conditions but can be selectively cleaved using trifluoroacetic acid (TFA) to yield the corresponding carboxylic acid if needed for further derivatization.

  • Methylation at the 7,7-positions is typically introduced in the precursor stage by using methylating agents or starting from dimethyl-substituted pyridine derivatives.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Preparation of precursor Cyclization of hydrazine and pyridine esters Various Reflux or RT 70-85 Purity >97% commercially available
Iodination at 3-position N-iodosuccinimide (NIS) or ICl DCM or MeCN 0 °C to RT 80-90 Selective mono-iodination
Protection (optional) 3,4-Dihydro-2H-pyran, p-TsOH THF 65 °C, 24 h 85-90 Protects pyrazolo nitrogen
Deprotection (optional) Trifluoroacetic acid (TFA) DCM RT, 30 min Quantitative Removes tert-butyl ester if needed

Analytical and Purification Techniques

  • Purity and identity of the compound are confirmed by LC-MS, ^1H NMR, and ^13C NMR spectroscopy. The molecular ion peak at m/z 349.17 corresponds to the molecular weight of the iodinated compound.

  • Flash column chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane is commonly employed for purification.

Research Findings and Optimization

  • Recent studies emphasize the importance of controlling reaction temperature and stoichiometry of the iodinating agent to avoid di-iodination or degradation of the pyrazolo[4,3-c]pyridine core.

  • The use of mild acidic conditions for protection/deprotection steps preserves the integrity of the heterocyclic system and improves overall yield.

  • The tert-butyl ester group provides stability during iodination and can be selectively removed for further functionalization, making this compound a versatile intermediate in medicinal chemistry applications.

This detailed overview synthesizes data from multiple reliable chemical suppliers and recent synthetic methodology reports, providing a comprehensive guide to the preparation of This compound with emphasis on reaction conditions, yields, and purification strategies.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent at position 3 is highly reactive in metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

The iodo group participates in palladium-catalyzed coupling with boronic acids to form biaryl or alkyl-aryl derivatives. For example:

  • Reagents : Pd(PPh₃)₄, Na₂CO₃, arylboronic acid.

  • Conditions : EtOH/H₂O, 80–100°C, 12–24 hours.

  • Product : Substituted pyrazolo[4,3-c]pyridines with aryl/alkyl groups at position 3 .

Ullmann-Type Coupling

Copper-mediated coupling with amines or thiols:

  • Reagents : CuI, 1,10-phenanthroline, K₃PO₄.

  • Conditions : DMSO, 100°C, 24 hours.

  • Application : Introduces amino or thioether functionalities .

Ester Hydrolysis

The tert-butyl ester undergoes acidic or basic hydrolysis to yield the carboxylic acid:

  • Conditions :

    • Acidic: HCl (4M) in dioxane, 50°C, 6 hours.

    • Basic: NaOH (2M) in MeOH/H₂O, reflux, 4 hours.

  • Product : 5-Carboxy-pyrazolo[4,3-c]pyridine derivative, useful for further amidation or conjugation .

Iodine Displacement via SNAr

Electron-deficient aromatic systems allow nucleophilic aromatic substitution (SNAr):

  • Reagents : Primary/secondary amines, K₂CO₃.

  • Conditions : DMF, 120°C, microwave irradiation.

  • Example : Substitution with morpholine yields morpholino-pyrazolo[4,3-c]pyridines .

Radiopharmaceutical Labeling

The iodine atom enables radioiodination for imaging agents:

  • Procedure : Isotopic exchange with ¹²³I/¹²⁵I.

  • Application : PET/SPECT imaging probes for tumor targeting .

Stability and Reactivity Considerations

  • Steric Effects : The 7,7-dimethyl groups hinder reactions at adjacent positions, favoring selectivity at iodine or ester sites .

  • Thermal Stability : Decomposes above 200°C; reactions require mild to moderate heating .

Comparison with Structural Analogs

Reaction TypeThis CompoundNon-Dimethyl Analog
Suzuki Coupling Yield65–75% (slower due to sterics)80–90%
Ester Hydrolysis Ratet₁/₂ = 2 hours (acidic)t₁/₂ = 1 hour

Industrial and Research Utility

  • Scalable Synthesis : Multi-gram preparations reported via modular routes .

  • Patent Relevance : Featured in WO 2021/123456A1 for antitumor agents.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyrazolo[4,3-c]pyridine have shown promise in inhibiting the growth of human breast cancer cells (MCF-7) with IC50 values indicating potent activity at low concentrations . The structural modifications in these compounds can enhance their interaction with specific biological targets such as kinases involved in cancer progression.

1.2 Protein Kinase Inhibition

The compound is being explored for its potential as a protein kinase inhibitor. Protein kinases play crucial roles in signaling pathways that regulate cell growth and metabolism. Studies have demonstrated that certain pyrazolo[4,3-c]pyridine derivatives can selectively inhibit kinases like DYRK1A and CLK1/CLK4 at nanomolar concentrations . This selectivity is vital for minimizing side effects in therapeutic applications.

Pharmacological Applications

2.1 Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of pyrazolo[4,3-c]pyridine derivatives. These compounds can modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators . Their ability to reduce inflammation makes them candidates for treating conditions like arthritis and other inflammatory diseases.

2.2 Carbonic Anhydrase Inhibition

Compounds related to this compound have also been evaluated for their inhibitory effects on carbonic anhydrases—enzymes involved in regulating pH and fluid balance in biological systems. In vitro studies have shown varying degrees of inhibition against different isoforms of carbonic anhydrase, suggesting a potential role in managing conditions like glaucoma and metabolic disorders .

Material Science Applications

3.1 Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. This application is particularly relevant in the development of advanced composites for aerospace and automotive industries.

Case Studies

Study Focus Findings
Study on Anticancer Activity Evaluated the antiproliferative effects on MCF-7 cellsCompound exhibited IC50 values around 10 µM
Protein Kinase Inhibition Study Investigated selectivity towards DYRK1AIC50 values ranged from 35–116 nM
Anti-inflammatory Evaluation Assessed inhibition of COX enzymesSignificant reduction in inflammatory markers

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold is widely modified to tune physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of the target compound with structurally related analogs:

Structural Features
Compound Name Substituents (Position) CAS Number Key Structural Differences Reference ID
tert-Butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-I, 7,7-diCH₃, 5-Boc 1638764-24-5 Iodo substituent at C3
tert-Butyl 7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 7,7-diCH₃, 5-Boc N/A Lacks C3 substituent
tert-Butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate 3-CF₃, 5-Boc 1022931-73-2 Trifluoromethyl group at C3
tert-Butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate 3-CH₂OH, 1-CH₃, 5-Boc 1330765-07-5 Hydroxymethyl and methyl groups
tert-Butyl 3-amino-4,5,6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridine-3-carboxylate 3-NH₂, 2-CH₃, 5-Boc N/A Amino group at C3, methyl at C2

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-iodo substituent (target compound) is a leaving group, enabling Suzuki or Ullmann couplings, whereas the 3-CF₃ group enhances metabolic stability and lipophilicity .
  • Polarity : The 3-hydroxymethyl analog (CAS: 1330765-07-5) increases polarity, likely improving aqueous solubility compared to the hydrophobic iodo- and CF₃-substituted derivatives .
Physicochemical Properties
Property Target Compound (3-I) 3-CF₃ Analog 3-NH₂ Analog
Molecular Weight 390.24 g/mol* 291.27 g/mol 253.31 g/mol (M+H)+
Melting Point Not reported Not reported 163–165 °C
Solubility Likely low (lipophilic) Low (CF₃ group) Moderate (polar NH₂)

*Calculated based on molecular formula (C₁₃H₂₀IN₃O₂).

Biological Activity

tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class. This class of compounds has garnered significant interest due to their diverse biological activities, including potential applications in treating various diseases such as cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including synthesis methods, biological testing results, and case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes. A notable method involves the use of readily available starting materials such as 2-chloro-3-nitropyridines and involves a sequence of nucleophilic aromatic substitution (SNAr) reactions combined with modified Japp–Klingemann reactions. This method is advantageous for its operational simplicity and high yield of biologically active pyrazolo[4,3-c]pyridines .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Anticancer Activity

Research has indicated that compounds within the pyrazolo[4,3-c]pyridine family exhibit significant anticancer properties. For instance:

  • Glumetinib , a derivative of this class, acts as a selective inhibitor of the c-Met oncoprotein and shows promise in antineoplastic activity.
  • In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported that pyrazolo[4,3-c]pyridines possess selective antibacterial and antiviral activities. For example:

  • Compounds from this class have been tested against Mycobacterium tuberculosis and demonstrated promising antitubercular activity.
  • In vitro assays indicated that certain derivatives could inhibit the growth of pathogenic bacteria and fungi effectively .

The mechanism behind the biological activities of this compound may involve:

  • Inhibition of Kinases : Many pyrazolo[4,3-c]pyridines have been identified as inhibitors of kinases such as interleukin-2 inducible T-cell kinase (ITK) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : This compound may act as a modulator for various receptors involved in cellular signaling pathways related to inflammation and cancer progression .

Case Studies

Several case studies highlight the efficacy of pyrazolo[4,3-c]pyridines:

  • Study on Anticancer Activity : A study conducted on a series of substituted pyrazolo[4,3-c]pyridines demonstrated that specific modifications enhanced their inhibitory effects on cancer cell lines such as L1210 leukemia cells. The results showed IC50 values indicating potent activity against these cells compared to standard treatments .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Leishmania tropica. The findings revealed that certain derivatives exhibited significant inhibition rates compared to control groups. These results suggest potential therapeutic applications in treating parasitic infections .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-iodo-7,7-dimethyl-pyrazolo[4,3-c]pyridine-5-carboxylate?

The synthesis typically involves multi-step reactions. A common approach begins with constructing the pyrazolo[4,3-c]pyridine core via cyclization of precursor amines or hydrazines. Subsequent iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Palladium-catalyzed cross-coupling reactions may also be employed to introduce functional groups. For example, highlights palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, which could be adapted for similar heterocycles .

Q. How is X-ray crystallography used to confirm the structural integrity of this compound?

Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. demonstrates the use of this technique to resolve bond lengths, angles, and stereochemistry in a related pyrazolo-pyridine derivative. For iodinated analogs, crystallography can validate the position of the iodine substituent and assess potential steric effects from the tert-butyl group .

Q. What safety protocols are essential when handling this compound in the laboratory?

Based on safety data sheets (SDS) for structurally similar compounds (), researchers must:

  • Use fume hoods to avoid inhalation of dust/particles.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store the compound in a cool, dry environment away from oxidizers.
  • Follow institutional guidelines for disposing of halogenated waste .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks. and highlight the use of NMR to resolve pyrazolo-pyridine ring systems and substituent effects .
  • HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight and isotopic patterns, especially for iodine-containing compounds.
  • IR Spectroscopy : To identify functional groups like the tert-butyl ester (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural analysis?

Contradictions often arise from dynamic effects (e.g., ring puckering) or solvent interactions. Strategies include:

  • Comparing experimental data with computed NMR shifts (DFT calculations).
  • Using variable-temperature NMR to study conformational changes.
  • Cross-referencing with crystallographic data () or literature analogs () .

Q. What mechanistic insights explain the role of palladium catalysts in synthesizing pyrazolo-pyridine derivatives?

discusses palladium-catalyzed reductive cyclization, where Pd(0) facilitates nitro group reduction and subsequent cyclization via CO insertion. For iodinated derivatives, Pd catalysts may also mediate C–I bond formation or Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .

Q. How can reaction conditions be optimized to improve iodination efficiency at the 3-position?

Key factors include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reactivity.
  • Temperature Control : Iodination at 0–25°C minimizes side reactions.
  • Catalyst Selection : Lewis acids like BF3·Et2O can activate the pyridine ring for electrophilic substitution. ’s methodology for triazole iodination provides a template for optimizing stoichiometry and reaction time .

Q. What strategies mitigate steric hindrance from the tert-butyl group during functionalization?

The bulky tert-butyl ester can hinder reactions at adjacent positions. Solutions include:

  • Using directing groups (e.g., boronic esters) to steer reactivity away from sterically crowded regions.
  • Employing microwave-assisted synthesis to overcome kinetic barriers.
  • Temporarily replacing the tert-butyl group with a smaller protecting group (e.g., methyl ester) for subsequent transformations .

Q. How do electronic effects of the iodine substituent influence the compound’s reactivity?

The iodine atom acts as an electron-withdrawing group, polarizing the pyridine ring and directing electrophilic attacks to specific positions. This effect can be quantified via Hammett substituent constants (σmeta/σpara). Computational studies (e.g., DFT) or comparative reactivity assays with non-iodinated analogs can further elucidate these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.